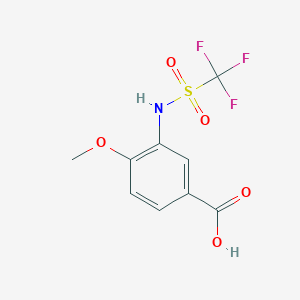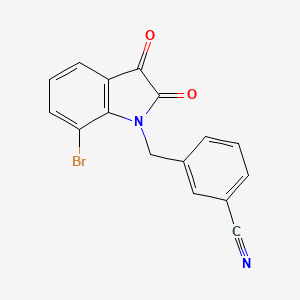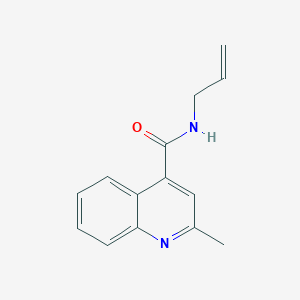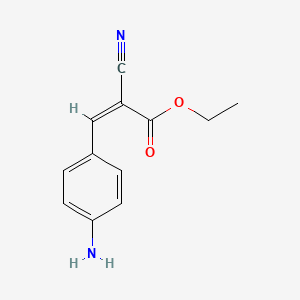
N-(4-phenylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylphenyl)prop-2-enamide, also known as NPP, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
N-(4-phenylphenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. Activation of the CB1 receptor by N-(4-phenylphenyl)prop-2-enamide leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(4-phenylphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-phenylphenyl)prop-2-enamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-phenylphenyl)prop-2-enamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This allows for the specific modulation of the CB1 receptor signaling pathway without affecting other signaling pathways. However, one of the limitations of using N-(4-phenylphenyl)prop-2-enamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Direcciones Futuras
There are several future directions for the study of N-(4-phenylphenyl)prop-2-enamide. One area of interest is the potential use of N-(4-phenylphenyl)prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective CB1 receptor agonists for therapeutic use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-phenylphenyl)prop-2-enamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(4-phenylphenyl)prop-2-enamide, or N-(4-phenylphenyl)prop-2-enamide, is a potent agonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases. While there are advantages and limitations to using N-(4-phenylphenyl)prop-2-enamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-phenylphenyl)prop-2-enamide involves the reaction of 4-phenylbenzaldehyde with propargyl bromide in the presence of a base to yield the corresponding propargyl alcohol. This intermediate is then reacted with ammonium acetate and palladium catalyst to form N-(4-phenylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(4-phenylphenyl)prop-2-enamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(4-phenylphenyl)prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFPDDAAXIPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)


![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)


![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)



